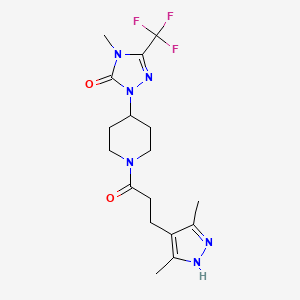
1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H23F3N6O2 and its molecular weight is 400.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034202-06-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H23F3N6O2, with a molecular weight of 400.4 g/mol. The structure features a piperidine ring, a pyrazole moiety, and a trifluoromethyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23F3N6O2 |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 2034202-06-5 |
Research suggests that compounds with similar structural features often interact with specific biological targets such as enzymes or receptors. The presence of the pyrazole and triazole moieties may enhance binding affinity to various molecular targets, potentially leading to diverse biological effects including anti-inflammatory and anticancer properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity, particularly in pathways related to pain and inflammation.
Anti-inflammatory Effects
Studies have indicated that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, similar compounds have been shown to reduce pro-inflammatory cytokine levels in vitro.
Anticancer Properties
Preliminary investigations suggest that the compound might possess anticancer activity. Analogous triazole derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound was synthesized using multi-step organic reactions involving the coupling of piperidine derivatives with pyrazole intermediates. Characterization was performed using NMR and mass spectrometry to confirm structural integrity.
- Biological Evaluation : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
- Mechanistic Insights : Further mechanistic studies revealed that the compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, leading to apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride | Contains a pyrazole ring | Potential anti-inflammatory activity |
| Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyltiazole | Features both thiazole and pyrazole rings | Exhibits significant anticancer effects |
Propiedades
IUPAC Name |
2-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N6O2/c1-10-13(11(2)22-21-10)4-5-14(27)25-8-6-12(7-9-25)26-16(28)24(3)15(23-26)17(18,19)20/h12H,4-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVOMSFBIDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














